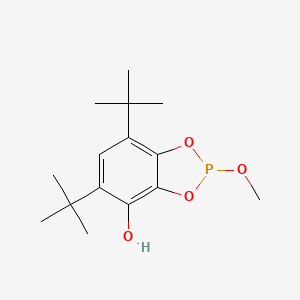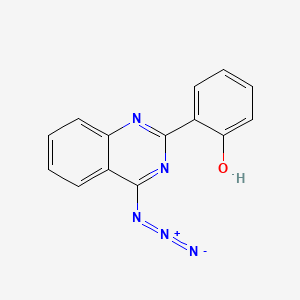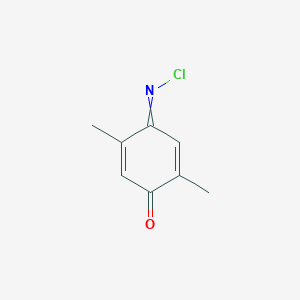![molecular formula C11H28SSiSn B14499153 Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane CAS No. 62924-43-0](/img/structure/B14499153.png)
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is a unique organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of both silicon and tin atoms allows for unique reactivity and properties that can be exploited in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of a trimethylsilyl compound with a triethylstannyl sulfide. One common method involves the use of a Grignard reagent, where a trimethylsilyl halide reacts with a magnesium reagent to form the corresponding Grignard reagent. This intermediate then reacts with a triethylstannyl sulfide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reagents and control the reaction environment, such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane or stannane derivatives.
Substitution: The silicon or tin atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the silicon or tin atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler silane or stannane derivatives.
Applications De Recherche Scientifique
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.
Mécanisme D'action
The mechanism by which Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, while the tin atom can participate in organometallic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can be compared with other similar compounds, such as:
Trimethylsilyl compounds: These compounds contain a silicon atom bonded to three methyl groups and are used in various synthetic applications.
Triethylstannyl compounds: These compounds contain a tin atom bonded to three ethyl groups and are used in organometallic chemistry.
The uniqueness of this compound lies in the combination of both silicon and tin atoms within the same molecule, providing a versatile reagent for synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
62924-43-0 |
|---|---|
Formule moléculaire |
C11H28SSiSn |
Poids moléculaire |
339.20 g/mol |
Nom IUPAC |
trimethyl(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14SSi.3C2H5.Sn/c1-7(2,3)5-4-6;3*1-2;/h6H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
IWTBHUXUVRMDFY-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)SCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)



![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)

